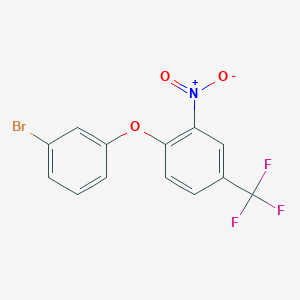
1-(3-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by its bromo, nitro, and trifluoromethyl functional groups
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 1-(3-hydroxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene using bromine in the presence of a suitable catalyst.
Nitration: Nitration of 1-(3-bromophenoxy)-4-(trifluoromethyl)benzene can be achieved using concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium permanganate, and palladium catalysts are commonly used in these reactions.
Major Products Formed: Products include nitroso derivatives, amines, and various substituted phenols.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, influencing biological pathways.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene: Similar structure but different position of the bromo group.
1-(3-Bromophenoxy)-2-nitro-3-(trifluoromethyl)benzene: Different position of the trifluoromethyl group.
1-(3-Bromophenoxy)-2-nitrobenzene: Lacks the trifluoromethyl group.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in functional group positioning.
Propriétés
IUPAC Name |
1-(3-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO3/c14-9-2-1-3-10(7-9)21-12-5-4-8(13(15,16)17)6-11(12)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXLYUPUOBZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol](/img/structure/B7857735.png)
![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B7857738.png)


![N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide](/img/structure/B7857776.png)


![Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B7857790.png)



